6-Chloro-2-iodo-3-methylpyridine chemical properties
6-Chloro-2-iodo-3-methylpyridine chemical properties
An In-depth Technical Guide to 6-Chloro-2-iodo-3-methylpyridine: Properties, Reactivity, and Applications in Synthetic Chemistry
Introduction
6-Chloro-2-iodo-3-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in pharmaceutical and agrochemical development. Its structure, featuring a pyridine core substituted with a methyl group and two different halogens at strategic positions, makes it a versatile and valuable building block for the synthesis of complex organic molecules.[1] The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, which allows for selective, sequential chemical transformations. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this important synthetic intermediate.
Physicochemical and Structural Properties
6-Chloro-2-iodo-3-methylpyridine is a solid at room temperature.[2] Proper handling and storage are crucial to maintain its integrity. It should be stored in a dark, inert atmosphere, preferably refrigerated between 2-8°C.
Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅ClIN | [2] |
| Molecular Weight | 253.47 g/mol | [2] |
| Physical Form | Solid | [2] |
| MDL Number | MFCD18415733 | [2] |
| InChI Key | UXVOHTRDIXCCJR-UHFFFAOYSA-N | [2] |
| SMILES String | Cc1ccc(Cl)nc1I | [2] |
| Storage | 2-8°C, Inert atmosphere, Protect from light |
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// Arrange nodes for pyridine ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Arrange substituent nodes I[pos="2.6,1.5!"]; CH3 [pos="-2.6,1.5!"]; Cl [pos="2.6,-1.5!"];
// Draw bonds C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C1 [style=solid]; C2 -- C1 [style=double];
// Connect substituents C6 -- I[label=" I", fontcolor="#202124"]; C2 -- CH3 [label=" CH₃", fontcolor="#202124"]; C5 -- Cl [label=" Cl", fontcolor="#202124"];
// Add labels for positions pos_C2 [label="2", pos="-1.6,1!"]; pos_C3 [label="3", pos="-1.6,-1!"]; pos_C4 [label="4", pos="0,-1.8!"]; pos_C5 [label="5", pos="1.6,-1!"]; pos_C6 [label="6", pos="1.6,1!"]; pos_N1 [label="1", pos="-0.3,1.8!"];
// Dummy nodes for correct positioning dummy1 [pos="-3,2!", style=invis]; dummy2 [pos="3,-2!", style=invis]; }
Caption: 2D Structure of 6-Chloro-2-iodo-3-methylpyridine.
Spectral Characterization (Predicted)
While experimental spectral data for this specific compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on the electronic effects of its substituents on the pyridine ring.
-
¹H NMR: The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methyl protons will appear as a singlet.
-
¹³C NMR: Six distinct signals are expected for the six carbons of the pyridine ring. The carbons directly bonded to the electronegative nitrogen and halogen atoms will be shifted downfield.
| Predicted ¹H NMR | Predicted ¹³C NMR |
| Shift (ppm) | Assignment |
| 7.5 - 7.8 | 1H, d, H-4 |
| 7.2 - 7.5 | 1H, d, H-5 |
| 2.4 - 2.6 | 3H, s, -CH₃ |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 253. Key fragmentation patterns would likely involve the loss of the iodine atom (M - 127) followed by the loss of the chlorine atom (M - 127 - 35), reflecting the relative bond strengths.
Chemical Reactivity and Synthetic Utility
The synthetic power of 6-chloro-2-iodo-3-methylpyridine stems from the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This differential reactivity enables chemists to perform selective functionalization at the 2-position while leaving the 6-chloro substituent intact for subsequent transformations.
Caption: Selective functionalization pathways at the C-2 position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[3][4] For 6-chloro-2-iodo-3-methylpyridine, this reaction proceeds selectively at the C-2 iodo position.
Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)-3-methylpyridine
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloro-2-iodo-3-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of a standard Pd(0) catalyst is sufficient due to the high reactivity of the aryl iodide.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[5][6][7] This reaction has largely replaced harsher classical methods.[7]
Experimental Protocol: Synthesis of 6-Chloro-N,N-diethyl-3-methylpyridin-2-amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with 6-chloro-2-iodo-3-methylpyridine (1.0 eq), a suitable palladium precatalyst such as [Pd(cinnamyl)Cl]₂ (0.01 eq), and a bulky electron-rich phosphine ligand like XPhos (0.02 eq). Add sodium tert-butoxide (NaOtBu, 1.4 eq) as the base.
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by diethylamine (1.2 eq). The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine and facilitating the catalytic cycle.[6]
-
Reaction Conditions: Seal the vial and heat the mixture to 100°C for 12-24 hours. The bulky phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[5]
-
Work-up: Cool the reaction mixture, dilute with a suitable solvent like dichloromethane, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the target aryl amine.
Proposed Synthesis Route
A plausible synthetic route to 6-chloro-2-iodo-3-methylpyridine can be envisioned starting from the commercially available 2-amino-6-chloro-3-methylpyridine via a Sandmeyer-type reaction.
Caption: Proposed two-step synthesis of the title compound.
Protocol: Synthesis of 6-Chloro-2-iodo-3-methylpyridine
-
Diazotization: Cool a solution of concentrated sulfuric acid and water. To this, slowly add 2-amino-6-chloro-3-methylpyridine (1.0 eq) while maintaining the temperature below 10°C. Separately, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add the nitrite solution dropwise to the pyridine solution at 0-5°C. Stir the resulting mixture for 1 hour at this temperature to form the diazonium salt.
-
Iodination: Prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate should form.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50°C) until nitrogen evolution ceases.
-
Work-up and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final product.
Applications in Research and Development
The primary value of 6-chloro-2-iodo-3-methylpyridine is as an intermediate that enables the construction of more complex molecular architectures.
-
Pharmaceuticals: The chloro-pyridine scaffold is a common feature in many bioactive molecules and approved drugs.[8] This building block allows for the introduction of an aryl or amino group at the 2-position, followed by further modification at the 6-position (e.g., via nucleophilic aromatic substitution or another cross-coupling reaction), providing rapid access to diverse chemical libraries for drug screening.
-
Agrochemicals: It serves as a precursor for synthesizing novel herbicides and fungicides.[1] The specific substitution pattern can be tailored to optimize biological activity and selectivity.
-
Materials Science: Bipyridine and other functionalized pyridine derivatives are important ligands in coordination chemistry and can be used to construct novel materials with specific electronic or photophysical properties.
Safety and Handling
6-Chloro-2-iodo-3-methylpyridine is a hazardous substance and must be handled with appropriate precautions.[9]
| Hazard Class | Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-2-iodo-3-methylpyridine is a strategically designed synthetic intermediate whose value is defined by the orthogonal reactivity of its two halogen substituents. Its ability to undergo selective palladium-catalyzed cross-coupling reactions at the C-2 iodo position makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the efficient synthesis of novel and complex molecules.
References
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PubChem. 2-Iodo-6-methylpyridin-3-ol. Available from: [Link]
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ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
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ResearchGate. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Available from: [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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